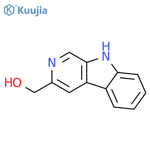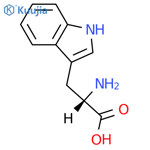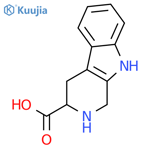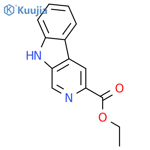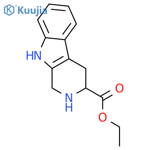Cas no 83911-48-2 (9H-Pyrido3,4-bindole-3-carbonitrile)
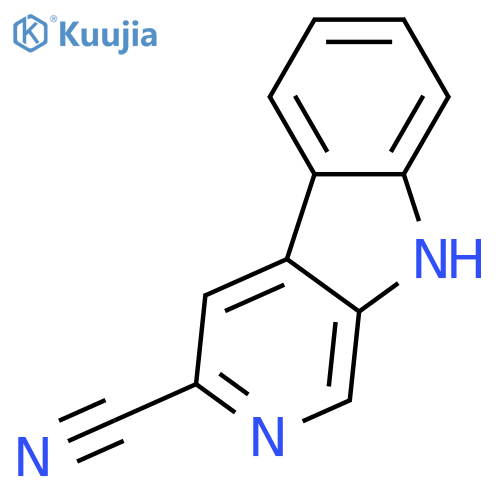
9H-Pyrido3,4-bindole-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 9H-Pyrido[3,4-b]indole-3-carbonitrile
- 3-Cyano-β-carboline
- β-Carboline-3-carbonitrile
- 83911-48-2
- DTXSID20602000
- 9H-beta-Carboline-3-carbonitrile
- BS-41693
- CS-0060592
- MFCD21337215
- SY023944
- 3-cyano-beta-carboline
- DB-360092
- Y10042
- AKOS016015056
- CHEMBL5266558
- SCHEMBL7379425
- RYLDZJANGRBUGW-UHFFFAOYSA-N
- 3-Cyano-9H-pyrido[3,4-b]indole
- 9H-Pyrido3,4-bindole-3-carbonitrile
-
- MDL: MFCD21337215
- インチ: 1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H
- InChIKey: RYLDZJANGRBUGW-UHFFFAOYSA-N
- SMILES: N#CC1C=C2C(NC3C2=CC=CC=3)=CN=1
計算された属性
- 精确分子量: 193.063997236g/mol
- 同位素质量: 193.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 293
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 52.5Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: ほとんど溶けない(0.015 g/l)(25ºC)、
9H-Pyrido3,4-bindole-3-carbonitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H120495-50mg |
9H-Pyrido[3,4-b]indole-3-carbonitrile |
83911-48-2 | 50mg |
$ 190.00 | 2022-06-04 | ||
| TRC | H120495-25mg |
9H-Pyrido[3,4-b]indole-3-carbonitrile |
83911-48-2 | 25mg |
$ 115.00 | 2022-06-04 | ||
| Matrix Scientific | 143879-1g |
9H-Pyrido[3,4-b]indole-3-carbonitrile, 95% |
83911-48-2 | 95% | 1g |
$1814.00 | 2023-09-09 | |
| Matrix Scientific | 143879-5g |
9H-Pyrido[3,4-b]indole-3-carbonitrile, 95% |
83911-48-2 | 95% | 5g |
$3664.00 | 2023-09-09 | |
| A2B Chem LLC | AD95995-100mg |
9H-Pyrido[3,4-b]indole-3-carbonitrile |
83911-48-2 | 95% | 100mg |
$51.00 | 2024-04-19 | |
| abcr | AB460507-1g |
9H-Pyrido[3,4-b]indole-3-carbonitrile; . |
83911-48-2 | 1g |
€473.70 | 2025-02-27 | ||
| Aaron | AR008IEF-1g |
9H-Pyrido[3,4-b]indole-3-carbonitrile |
83911-48-2 | 98% | 1g |
$253.00 | 2025-01-23 | |
| A2B Chem LLC | AD95995-250mg |
9H-Pyrido[3,4-b]indole-3-carbonitrile |
83911-48-2 | 95% | 250mg |
$84.00 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3553-250.0mg |
9H-pyrido[3,4-b]indole-3-carbonitrile |
83911-48-2 | 95% | 250.0mg |
¥772.0000 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3553-1g |
9H-pyrido[3,4-b]indole-3-carbonitrile |
83911-48-2 | 95% | 1g |
¥1872.0 | 2024-04-17 |
9H-Pyrido3,4-bindole-3-carbonitrile 合成方法
Synthetic Circuit 1
2.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; rt
Synthetic Circuit 2
1.2 Reagents: Thionyl chloride
1.3 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 10 °C
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; reflux
4.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; rt
Synthetic Circuit 3
2.1 Reagents: Ammonium hydroxide , Iodine Solvents: Tetrahydrofuran , Water ; rt; 30 min, rt
2.2 Reagents: Water
Synthetic Circuit 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, cooled
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ; cooled; 24 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2 h, 0 - 5 °C
3.2 Reagents: Water ; cooled
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt → reflux
5.1 Reagents: Ammonium hydroxide , Iodine Solvents: Tetrahydrofuran , Water ; rt; 30 min, rt
5.2 Reagents: Water
Synthetic Circuit 5
1.2 Reagents: Water ; cooled
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt → reflux
3.1 Reagents: Ammonium hydroxide , Iodine Solvents: Tetrahydrofuran , Water ; rt; 30 min, rt
3.2 Reagents: Water
Synthetic Circuit 6
1.2 Reagents: Water
Synthetic Circuit 7
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2 h, 0 - 5 °C
2.2 Reagents: Water ; cooled
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt → reflux
4.1 Reagents: Ammonium hydroxide , Iodine Solvents: Tetrahydrofuran , Water ; rt; 30 min, rt
4.2 Reagents: Water
Synthetic Circuit 8
Synthetic Circuit 9
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; reflux
3.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; rt
Synthetic Circuit 10
1.2 Solvents: Water ; 3 h, rt; 3 h, rt → reflux
1.3 Reagents: Acetic acid Solvents: Water ; pH 6, cooled
2.1 Reagents: Thionyl chloride Solvents: Ethanol ; 2 h, rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, cooled
3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dimethylformamide ; cooled; 24 h, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2 h, 0 - 5 °C
4.2 Reagents: Water ; cooled
5.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 24 h, rt → reflux
6.1 Reagents: Ammonium hydroxide , Iodine Solvents: Tetrahydrofuran , Water ; rt; 30 min, rt
6.2 Reagents: Water
9H-Pyrido3,4-bindole-3-carbonitrile Raw materials
- L-Tryptophan
- 9H-Pyrido[3,4-b]indole-3-carboxaldehyde
- 1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid
- ethyl 1H,2H,3H,4H,9H-pyrido3,4-bindole-3-carboxylate
- Ethyl b-Carboline-3-carboxylate (b-CCE)
- 9H-pyrido3,4-bindol-3-ylmethanol
9H-Pyrido3,4-bindole-3-carbonitrile Preparation Products
9H-Pyrido3,4-bindole-3-carbonitrile 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
9H-Pyrido3,4-bindole-3-carbonitrileに関する追加情報
Introduction to 9H-Pyrido[3,4-b]indole-3-carbonitrile (CAS No. 83911-48-2)
9H-Pyrido[3,4-b]indole-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 83911-48-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridoindole class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a nitrile group at the 3-position of the indole ring system enhances its reactivity and makes it a valuable scaffold for further chemical modifications and drug discovery efforts.
The molecular structure of 9H-Pyrido[3,4-b]indole-3-carbonitrile consists of a fused bicyclic system comprising a pyridine ring and an indole ring, with the nitrile functionality attached to the 3-position of the indole moiety. This unique structural arrangement imparts distinct electronic and steric properties, making it an attractive candidate for designing novel bioactive molecules. The compound's ability to interact with various biological targets has positioned it as a key intermediate in the synthesis of potential pharmacological agents.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridoindole derivatives. 9H-Pyrido[3,4-b]indole-3-carbonitrile has been studied for its potential role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. Preclinical studies have demonstrated that this compound exhibits promising activity in inhibiting certain enzymes and receptors involved in these pathological processes. The nitrile group in its structure serves as a versatile handle for further derivatization, allowing chemists to fine-tune its pharmacological profile by introducing different substituents.
One of the most compelling aspects of 9H-Pyrido[3,4-b]indole-3-carbonitrile is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis routes, including cyclization reactions and functional group transformations. These synthetic strategies have been optimized to ensure high yields and purity, making it feasible for large-scale production and further research applications. The availability of this intermediate has facilitated the development of several analogues with enhanced biological activity and improved pharmacokinetic properties.
The therapeutic potential of 9H-Pyrido[3,4-b]indole-3-carbonitrile has been further explored in the context of oncology research. Studies have shown that derivatives of this compound can selectively target cancer cells by interfering with critical signaling pathways involved in tumor growth and survival. The nitrile group's ability to undergo hydrolysis or reduction reactions provides multiple avenues for modulating its bioactivity, enabling the design of prodrugs or bioisosteres with improved metabolic stability and target specificity.
Advances in computational chemistry and molecular modeling have also contributed to the understanding of 9H-Pyrido[3,4-b]indole-3-carbonitrile's interactions with biological targets. These computational approaches have helped identify key binding residues on proteins and nucleic acids, providing insights into its mechanism of action. Such information is crucial for rational drug design, allowing researchers to optimize the compound's structure for better efficacy and reduced side effects.
The role of 9H-Pyrido[3,4-b]indole-3-carbonitrile in medicinal chemistry extends beyond its direct pharmacological activity. It serves as a valuable building block for synthesizing more complex molecules with tailored properties. By incorporating this scaffold into larger drug candidates, chemists can leverage its known bioactivity while introducing novel functional groups to enhance solubility, permeability, and metabolic stability.
In conclusion,9H-Pyrido[3,4-b]indole-3-carbonitrile (CAS No. 83911-48-2) represents a significant advancement in pharmaceutical research due to its unique structural features and versatile synthetic capabilities. Its potential applications in treating various diseases, coupled with ongoing studies into its mechanism of action, make it a promising candidate for future drug development efforts. As research continues to uncover new therapeutic possibilities,9H-Pyrido[3,4-b]indole-3-carbonitrile is poised to play an increasingly important role in shaping the future of medicinal chemistry.
83911-48-2 (9H-Pyrido3,4-bindole-3-carbonitrile) Related Products
- 36193-65-4(1H-Indole-2-carbonitrile)
- 1142927-36-3(1,5-Naphthyridine-2-carbonitrile)
- 1082041-09-5(1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile)
- 1436-43-7(Quinoline-2-carbonitrile)
- 2230253-82-2(PKI-166 (hydrochloride))
- 139504-50-0(Mertansine)
- 1261932-66-4(4-(3-Carboxyphenyl)thiophene-2-carboxylic acid)
- 186644-16-6(pent-4-yn-2-ylbenzene)
- 2228147-75-7(1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol)
- 2228721-57-9(1-(4-cyclopropylphenyl)cyclopropylmethanol)

